While the exact mechanism of action of 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide hasn't been fully elucidated in the provided papers, it is suggested to act as an inhibitor of specific enzymes, particularly within the family of protein kinases. This inhibition likely involves binding to the enzyme's active site, preventing its normal function. []
3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide has been explored for its potential in inhibiting ADAMTS-5. ADAMTS-5 is a metalloprotease considered a potential target for the treatment of osteoarthritis. This compound demonstrated potent inhibition of ADAMTS-5 with an IC50 of 30 nM and showed high selectivity over other ADAMTS enzymes and MMPs. In a human osteoarthritis cartilage explant study, 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide successfully inhibited aggrecanase-mediated aggrecan degradation, suggesting its potential as a therapeutic agent for osteoarthritis. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7